methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 941866-77-9
VCID: VC2736802
InChI: InChI=1S/C10H11N3O4S2/c1-17-9(14)5-13-7-3-2-6(19(12,15)16)4-8(7)18-10(13)11/h2-4,11H,5H2,1H3,(H2,12,15,16)
SMILES: COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N
Molecular Formula: C10H11N3O4S2
Molecular Weight: 301.3 g/mol

methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 941866-77-9

Cat. No.: VC2736802

Molecular Formula: C10H11N3O4S2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 941866-77-9

Specification

CAS No. 941866-77-9
Molecular Formula C10H11N3O4S2
Molecular Weight 301.3 g/mol
IUPAC Name methyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Standard InChI InChI=1S/C10H11N3O4S2/c1-17-9(14)5-13-7-3-2-6(19(12,15)16)4-8(7)18-10(13)11/h2-4,11H,5H2,1H3,(H2,12,15,16)
Standard InChI Key NGAMLQDTEHXTPS-UHFFFAOYSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N
Canonical SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N

Introduction

Chemical Identity and Structure

Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate belongs to the class of heterocyclic compounds containing a benzothiazole core structure. The IUPAC name for this compound is methyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, which accurately describes its chemical composition and structural arrangement . The compound features a benzothiazole ring with an imino group at the 2-position, a sulfamoyl group at the 6-position, and a methyl acetate substituent connected to the nitrogen at the 3-position.

Basic Chemical Properties

The basic chemical properties of methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₄S₂
AppearanceSolid
SolubilityLimited solubility in water; soluble in organic solvents
Storage RequirementsStore in tightly closed container in cool, dry place
Catalog Number4987EB (AK Scientific)

The molecular structure contains several key functional groups that contribute to its chemical behavior and potential biological activities. The sulfamoyl group (-SO₂NH₂) is known to impart water solubility and hydrogen bonding capabilities, while the ester group provides a site for potential hydrolysis reactions. The imino functionality at the 2-position of the benzothiazole ring creates a reactive center that can participate in various chemical transformations .

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

These classifications are accompanied by specific hazard statements that describe the nature of the hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

To mitigate the risks associated with handling methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, several precautionary measures are recommended:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

  • Wash skin thoroughly after handling (P264)

  • Use only outdoors or in a well-ventilated area (P271)

  • Wear protective gloves, protective clothing, eye protection, and face protection (P280)

Additionally, specific response procedures are outlined for various exposure scenarios:

Exposure RouteResponse Procedure
Skin ContactWash with plenty of soap and water (P302+P352)
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing (P304+P340)
Eye ContactRinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338)

It is important to note that this compound is restricted to research and development use by, or directly under the supervision of, technically qualified individuals .

Structural Relationships and Derivatives

Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate serves as a foundational structure for numerous derivatives with enhanced or modified properties. By examining the structural relationships between this compound and its derivatives, we can gain insights into structure-activity relationships and potential applications.

Comparison with Related Derivatives

Several derivatives of methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have been reported in the literature, with modifications primarily at the imino group and the 6-position of the benzothiazole ring. The following table compares the base compound with some of its key derivatives:

CompoundKey Structural DifferencesNotable Properties
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetateBase structureFoundational benzothiazole derivative
(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetateAddition of 3,4-dimethoxybenzoyl group at imino positionPotential anti-inflammatory effects
(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetateAddition of 4-(pentyloxy)benzoyl group at imino positionMolecular weight: 491.6 g/mol
ParameterRecommendation
ContainerKeep in tightly closed container
EnvironmentStore in a well-ventilated place (P403+P233)
SecurityStore locked up (P405)
TemperatureStore at controlled room temperature away from heat sources

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